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Compound of Interest

Compound Name: (R)-Boroleu-(+)-pinanediol-hcl

Cat. No.: B562883 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (R)-Boroleu-(+)-pinanediol hydrochloride,

a critical chiral intermediate in the synthesis of various therapeutic agents, most notably the

proteasome inhibitor Bortezomib. This document outlines its chemical structure, IUPAC

nomenclature, physicochemical properties, and detailed experimental protocols for its

synthesis.

Chemical Structure and IUPAC Name
(R)-Boroleu-(+)-pinanediol hydrochloride is a chiral organoboron compound. The pinanediol

group serves as a chiral auxiliary, enabling stereoselective synthesis.

Chemical Structure:

(A simplified 2D representation. The full 3D structure can be found in chemical databases.)

IUPAC Name: (1R)-3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-

boratricyclo[6.1.1.02,6]decan-4-yl]butan-1-amine;hydrochloride[1].

Physicochemical Properties
A summary of the key physicochemical properties of (R)-Boroleu-(+)-pinanediol-HCl is
presented in the table below. These computed properties are essential for understanding its

behavior in various chemical processes.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b562883?utm_src=pdf-interest
https://pubchem.ncbi.nlm.nih.gov/compound/779357-85-6
https://www.benchchem.com/product/b562883?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b562883?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

Molecular Formula C₁₅H₂₉BClNO₂ PubChem[1]

Molecular Weight 301.7 g/mol PubChem[1]

Exact Mass 301.1979870 Da PubChem[1]

Appearance White to off-white powder Inno Pharmchem

Purity ≥95.0% to ≥99.0%
Inno Pharmchem, Falcon Life

Sciences[2][3]

Topological Polar Surface Area 44.5 Å² PubChem[1]

Hydrogen Bond Donor Count 3 PubChem[1]

Hydrogen Bond Acceptor

Count
2 PubChem[1]

Rotatable Bond Count 3 PubChem[1]

Role in Drug Development
(R)-Boroleu-(+)-pinanediol-HCl and its trifluoroacetate counterpart are crucial intermediates in

the synthesis of Bortezomib, a first-in-class proteasome inhibitor used in the treatment of

multiple myeloma and mantle cell lymphoma[4][5][6]. The boronic acid functionality and the

specific stereochemistry provided by this intermediate are essential for the biological activity of

Bortezomib, which targets the 26S proteasome, a key regulator of protein degradation in

cells[5]. The use of this chiral building block allows for the efficient and stereocontrolled

synthesis of the final active pharmaceutical ingredient (API)[4][7].

Experimental Protocols
The synthesis of (R)-Boroleu-(+)-pinanediol-HCl is a multi-step process that leverages the

stereodirecting effect of the (+)-pinanediol chiral auxiliary. The key transformation is the

Matteson homologation reaction. While specific process parameters can vary, the following

represents a general, widely cited methodology.
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Protocol 1: Synthesis of the α-chloro boronic ester
intermediate
This protocol describes the Matteson homologation to create the key carbon-boron bond with

the correct stereochemistry.

Materials:

(+)-Pinanediol isobutylboronate

Dichloromethane (CH₂Cl₂)

n-Butyllithium (n-BuLi) in hexanes

Diisopropylamine

Anhydrous Tetrahydrofuran (THF)

Anhydrous Zinc Chloride (ZnCl₂) (optional but recommended)

Procedure:

LDA Formation: In a flame-dried, three-necked round-bottom flask under an inert

atmosphere (e.g., argon or nitrogen), dissolve diisopropylamine in anhydrous THF. Cool the

solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium to form lithium

diisopropylamide (LDA).

Boronate Complex Formation: In a separate flask, dissolve (+)-pinanediol isobutylboronate

and dichloromethane in anhydrous THF and cool to -100 °C using a liquid nitrogen/ether

bath.

Homologation: Slowly add the prepared LDA solution to the boronic ester solution while

maintaining the temperature at or below -95 °C. The reaction is highly exothermic and

requires careful temperature control.

Rearrangement: After the addition is complete, stir the mixture for 15-30 minutes. The

addition of a solution of anhydrous zinc chloride in THF can catalyze the rearrangement and
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improve the diastereomeric ratio[6].

Work-up: Allow the reaction to slowly warm to room temperature. Quench the reaction with a

saturated aqueous solution of ammonium chloride. Extract the product with an organic

solvent such as diethyl ether. The combined organic layers are then washed with brine, dried

over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to

yield the crude α-chloro boronic ester. This intermediate is often used in the next step without

further purification.

Protocol 2: Amination and Salt Formation
This protocol details the displacement of the chloride with an amino group and the subsequent

formation of the hydrochloride salt.

Materials:

Crude (+)-Pinanediol (R)-1-chloro-3-methylbutane-1-boronate

Lithium hexamethyldisilazide (LiHMDS)

Anhydrous Tetrahydrofuran (THF)

Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether or dioxane)

Procedure:

Amination: Dissolve the crude α-chloro boronic ester in anhydrous THF and cool to -78 °C.

Slowly add a solution of LiHMDS in THF. Stir the reaction at -78 °C for one hour, then allow it

to warm to room temperature and stir for an additional two hours[8].

Deprotection and Salt Formation: Cool the reaction mixture to 0 °C. To obtain the

hydrochloride salt, carefully add a solution of hydrochloric acid. This will protonate the amine

and precipitate the hydrochloride salt.

Isolation: The precipitated solid can be collected by filtration, washed with a cold, non-polar

solvent to remove impurities, and dried under vacuum to yield (R)-Boroleu-(+)-pinanediol-
HCl.
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Synthetic Workflow Diagram
The following diagram illustrates the key steps in the synthesis of (R)-Boroleu-(+)-pinanediol-
HCl.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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